3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S2/c1-7-8(5-15)12(16-19-7)20(17,18)6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMJKFYFHBGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that such compounds often interact with specific enzymes or receptors in the body, altering their function and leading to changes in cellular activity.
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may undergo nucleophilic substitution or oxidation at the benzylic position. The exact mode of action would depend on the specific targets and the biochemical environment within the cells.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites, leading to downstream effects on cellular function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial for its bioavailability. Generally, factors such as solubility, stability, and molecular size can influence a compound’s ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular function.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile (CAS No. 343375-68-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula: C₁₂H₈ClFN₂O₂S₂
- Molecular Weight: 330.79 g/mol
- Structure: The compound features a sulfonyl group attached to an isothiazole ring, which is known for its diverse biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that the isothiazole moiety plays a crucial role in mediating these interactions, which may involve:
- Inhibition of Enzymatic Activity: The sulfonyl group can act as a reversible inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Modulation of Protein Interactions: The compound may influence protein-protein interactions, which are vital for various cellular processes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of isothiazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably:
- IC50 Values: The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in preclinical models. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the compound's effects on A-431 and Jurkat cells, demonstrating that it induces apoptosis through caspase activation pathways . This highlights its potential as a therapeutic agent in oncology.
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related compounds reveals key similarities and differences (Table 1):
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Key Comparison Points
Heterocyclic Core
- Isothiazole (Target) vs. Isoxazole ():
The isothiazole ring (S and N) differs from isoxazole (O and N) in electronic properties. Sulfur’s lower electronegativity and larger atomic size may enhance stability and alter π-π stacking interactions compared to oxygen-containing isoxazoles. This could influence binding to biological targets or metabolic pathways . - Indole ():
Indole derivatives prioritize planar aromatic systems, whereas the isothiazole core introduces a sulfur atom that may confer distinct redox or electrophilic properties .
Substituent Effects 2-Chloro-6-fluoro Aromatic Groups: Both the target compound and compounds share this substitution pattern. Sulfonyl Groups: The target’s benzylsulfonyl group is bulkier than the methyl/aminosulfonyl groups in . Smaller sulfonyl substituents in indole derivatives showed potent cytotoxicity, suggesting that steric hindrance from the benzyl group in the target compound might reduce bioavailability or target engagement .
Functional Group Reactivity Carbonitrile (Target and ): The carbonitrile group is electron-withdrawing and may stabilize the heterocyclic ring. Methyl Group (Target): The methyl group at position 5 could hinder rotation, stabilizing the compound’s conformation for optimal target interaction.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile?
Methodological Answer:
The synthesis typically involves sequential functionalization of the isothiazole core. First, introduce the sulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate. For example, sulfonation of a benzyl-thioether precursor using oxidizing agents like mCPBA or H₂O₂/AcOH can yield the sulfonyl moiety. The carbonitrile group may be introduced via cyanation reactions, such as Pd-catalyzed cross-coupling or direct substitution. Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been shown to enhance reaction efficiency in similar heterocyclic systems by stabilizing intermediates and lowering activation barriers .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and assess electronic effects from the chloro-fluoro-benzyl group. For example, deshielding in the aromatic region confirms sulfonyl attachment.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or bond lengths. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, particularly for small molecules with complex substituents .
Advanced: How can conflicting data between computational modeling and experimental spectra be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing forces. To address this:
- Perform DFT calculations with solvent models (e.g., PCM) to simulate NMR chemical shifts under experimental conditions.
- Compare experimental X-ray data (refined via SHELXL) with computed electrostatic potential maps to identify rotational isomers or tautomeric forms .
- Use variable-temperature NMR to detect dynamic processes that may explain line broadening or splitting .
Basic: What stability considerations are essential for handling this compound in aqueous environments?
Methodological Answer:
The sulfonyl group and carbonitrile moiety are susceptible to hydrolysis under acidic/basic conditions. Stability studies should include:
- pH-dependent degradation assays : Monitor via HPLC or LC-MS at pH 3–10 to identify labile bonds.
- Lyophilization tests : Assess thermal stability during storage.
- Moisture control : Use inert atmospheres (N₂/Ar) during reactions and storage in desiccators.
Advanced: How can reaction yields be optimized for large-scale synthesis without compromising purity?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, ionic liquids like [HMIm]BF₄ can improve regioselectivity in sulfonation steps .
- Continuous-flow systems : Minimize side reactions by controlling residence time and heat transfer.
- In-line purification : Couple synthesis with flash chromatography or crystallization to isolate high-purity product.
Basic: What computational tools are suitable for predicting the compound’s reactivity or binding properties?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Screen interactions with biological targets (e.g., enzymes) using the sulfonyl group as a hydrogen-bond acceptor.
- ADMET prediction (SwissADME) : Estimate pharmacokinetic properties, focusing on logP and solubility influenced by the chloro-fluoro-benzyl group.
- DFT (Gaussian, ORCA) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
Advanced: How can crystallographic data refinement address ambiguities in the sulfonyl group’s geometry?
Methodological Answer:
- Use SHELXL’s restraints and constraints to refine bond lengths and angles, especially for the sulfonyl moiety, which may exhibit anisotropic displacement parameters.
- Apply Twinning Analysis (via PLATON) if crystal twinning obscures the sulfonyl group’s orientation.
- Validate against Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O) are consistent with experimental data .
Advanced: What strategies mitigate interference from rotational isomers in spectroscopic characterization?
Methodological Answer:
- Dynamic NMR (DNMR) : Acquire spectra at varying temperatures (−50°C to 60°C) to coalesce split signals and calculate rotational energy barriers.
- Cryogenic X-ray diffraction : Resolve static conformations at low temperatures (e.g., 100 K).
- Solvent screening : Polar aprotic solvents (DMSO-d₆, CDCl₃) may stabilize specific conformers, simplifying spectral interpretation .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic reactions : Sulfonation and cyanation steps may require controlled cooling to prevent decomposition.
- Purification complexity : The compound’s low solubility in common solvents necessitates optimized crystallization protocols (e.g., antisolvent addition).
- Regioselectivity : Competing reactions at the isothiazole’s 4- and 5-positions demand precise stoichiometry and catalyst selection .
Advanced: How can mechanistic studies elucidate the role of the sulfonyl group in biological activity?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with sulfonamide or sulfonic acid groups to compare activity.
- Kinetic isotope effects (KIE) : Use deuterated benzyl-sulfonyl derivatives to probe rate-limiting steps in enzyme inhibition.
- Molecular dynamics simulations : Track sulfonyl group interactions with binding pockets over nanosecond timescales to identify key residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
